1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-13-6-8-18(9-7-13)10-14-11-19-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMISIZPXLQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=COC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by a nucleophilic substitution reaction to introduce the piperidine group. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or piperidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Medicinal Chemistry
-
Antidepressant and Anxiolytic Properties
- Recent studies have indicated that derivatives of piperidine compounds exhibit antidepressant and anxiolytic effects. The oxazole moiety in 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine may enhance these properties by interacting with neurotransmitter systems such as serotonin and norepinephrine .
-
Anticancer Activity
- Preliminary research suggests that this compound may possess anticancer properties. The oxazole ring is known for its ability to inhibit certain enzymes involved in cancer progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Biological Research
- Cell Culture Applications
-
Neuroscience Studies
- Given its structural similarity to known neuroactive compounds, this compound is being investigated for its potential effects on neural pathways related to mood regulation and cognitive function. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter release and receptor activity .
Material Science
- Polymer Chemistry
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Table 2: Physicochemical Comparison
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Qualitative assessment based on functional groups.
Reactivity and Kinetic Behavior
The target compound’s phenyl-oxazole group stabilizes the molecule through π-π stacking and electron-withdrawing effects, reducing its oxidation susceptibility compared to CMP. Studies on CMP showed rapid oxidation by permanganate in alkaline media (1:4 stoichiometry) to yield chlorobenzene and amino acids . In contrast, the oxazole ring in the target compound likely slows oxidation due to resonance stabilization, though experimental data are pending. DFT calculations on similar compounds suggest that electron-deficient oxazoles exhibit lower HOMO-LUMO gaps (e.g., 5.41 eV for CMP vs. ~5.0 eV for phenyl-oxazoles), enhancing radical intermediate stability .
Biological Activity
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine (CAS Number: 43556549) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | This compound hydrochloride |
| PubChem CID | 43556549 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on several key enzymes, including:
- Anticancer Activity : Preliminary studies indicate that this compound may have significant anticancer properties. For instance, derivatives of oxazole compounds have shown cytotoxic activity against various cancer cell lines, including:
Anticancer Properties
Research has demonstrated that this compound and its derivatives exhibit potent anticancer activity. In vitro studies show that certain derivatives have IC50 values indicating effective inhibition of cell proliferation across multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.67 |
| Caco-2 | 7.32 |
| MCF7 (Breast Cancer) | 6.45 |
| A549 (Lung Cancer) | 8.10 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
These results highlight the potential use of this compound in treating bacterial infections .
Case Studies
A notable study focused on the synthesis and evaluation of oxazole derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups treated with placebo .
Q & A
What are the optimal synthetic routes for 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine, and how do reaction conditions influence yield and purity?
Level : Basic (Synthesis Methodology)
Answer :
The synthesis typically involves coupling a piperidin-4-amine derivative with a functionalized oxazole intermediate. For example:
- Step 1 : Prepare the oxazole precursor (e.g., 2-phenyl-1,3-oxazol-4-ylmethyl chloride) via cyclization of appropriate acylated precursors under reflux conditions in ethanol or acetonitrile .
- Step 2 : React the oxazole intermediate with piperidin-4-amine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO) to facilitate nucleophilic substitution.
- Critical Parameters :
- Temperature : Reflux (~80–100°C) improves reaction kinetics but may increase side products.
- Solvent : Ethanol or acetonitrile minimizes byproducts compared to DMSO, which can promote oxidation .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol yields >80% purity .
Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Level : Basic (Analytical Chemistry)
Answer :
- 1H/13C NMR : Key diagnostic signals include:
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Discrepancies in isotopic patterns may indicate residual solvents or counterions .
- IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) validates structural motifs .
- Resolution of Contradictions : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping piperidine and oxazole protons can be differentiated via NOESY .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Level : Advanced (Medicinal Chemistry)
Answer :
- Core Modifications :
- Biological Assays :
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .
What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?
Level : Advanced (Stereochemistry)
Answer :
- Chiral Resolution :
- Validation :
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards.
- Polarimetry : Specific rotation values should match literature data for enantiopure samples (±0.5° error) .
How should researchers address contradictory data in synthetic yield or biological activity across studies?
Level : Advanced (Data Analysis)
Answer :
- Root-Cause Analysis :
- Mitigation :
What computational tools can predict the reactivity of this compound in novel reactions?
Level : Advanced (Computational Chemistry)
Answer :
- Reaction Modeling :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
